molecular formula C12H20BrNO2 B12283598 tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B12283598
M. Wt: 290.20 g/mol
InChI Key: CKSFUKMGKUPNOG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a bromomethyl substituent at the 6-position of the 5-azaspiro[2.4]heptane scaffold. This molecule is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of bioactive molecules such as antiviral agents (e.g., Ledipasvir intermediates) . Its spirocyclic architecture imparts conformational rigidity, while the bromomethyl group serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C12H20BrNO2

Molecular Weight

290.20 g/mol

IUPAC Name

tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

CKSFUKMGKUPNOG-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CBr

Origin of Product

United States

Preparation Methods

Dihalocarbene Cyclopropanation

The exocyclic methylene group of a proline-derived precursor undergoes cyclopropanation using dihalocarbene generated from sodium trichloroacetate (Cl₃CCO₂Na) or sodium tribromoacetate (Br₃CCO₂Na).

Example Protocol :

  • Substrate : tert-Butyl (R)-4-methylene-5-azaspiro[2.4]heptane-5-carboxylate.
  • Reagents : Br₃CCO₂Na (2.2 equiv), Bu₄NBr (5 mol%).
  • Conditions : Anhydrous CH₂Cl₂, 70°C, 5.5 hours.
  • Yield : 73% (diastereomeric ratio 6:4).
Parameter Value Source
Temperature 70°C
Reaction Time 5.5 hours
Phase-Transfer Agent Bu₄NBr
Solvent CH₂Cl₂

Reductive Hydrodehalogenation

The dibrominated intermediate is reduced using single-electron transfer (SET) reagents or radical initiators:

  • SET Agents : Zn, Mg, or Li in protic solvents (e.g., MeOH, HOAc).
  • Radical Reduction : Tris(trimethylsilyl)silane (TTMSS) with AIBN in toluene.

Optimized Conditions :

  • Reagent : Zn dust (5 equiv).
  • Solvent : 1:1 HOAc/MeOH.
  • Yield : 85–92%.

Enzymatic Resolution for Enantiomeric Enrichment

Chiral purity is achieved via lipase-mediated kinetic resolution of racemic precursors.

Key Steps :

  • Substrate : Racemic tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
  • Enzyme : Novozyme 435 (immobilized Candida antarctica lipase B).
  • Reaction : Transesterification in MTBE/buffer (pH 6.9–7.1).
  • Yield : >98% enantiomeric excess (ee) for (R)-isomer after recrystallization.
Parameter Value Source
Enzyme Loading 20 wt%
Temperature 25–30°C
Solvent System MTBE/Phosphate Buffer

Bromination of Spirocyclic Intermediates

Direct bromination of preformed spirocycles avoids multi-step sequences.

Radical Bromination

N-Bromosuccinimide (NBS) initiates radical chain reactions under photolytic or thermal conditions.

Protocol :

  • Substrate : tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylate.
  • Reagents : NBS (1.1 equiv), AIBN (10 mol%).
  • Conditions : CCl₄, reflux, 12 hours.
  • Yield : 44–58%.

Electrophilic Bromination

Hydrogen bromide (HBr) in acetic acid selectively brominates methylene groups:

  • Substrate : tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
  • Reagents : 48% HBr/HOAc (3 equiv).
  • Yield : 68% (no racemization observed).

Alternative Synthetic Routes

Spirocyclization via Meinwald Rearrangement

Oxirane intermediates derived from cyclopropane precursors undergo acid-catalyzed rearrangement to form spirocycles.

  • Key Step : Epoxidation of 4-methylene proline derivatives followed by BF₃·Et₂O-mediated rearrangement.
  • Yield : 50–60% (multi-gram scale).

Microwave-Assisted Synthesis

Accelerates cyclopropanation and bromination steps:

  • Conditions : 150°C, 20 minutes, 300 W irradiation.
  • Advantage : 30% reduction in reaction time vs. conventional heating.

Industrial-Scale Considerations

  • Cost Efficiency : Dihalocarbene method preferred due to low reagent costs (Br₃CCO₂Na: $25/kg).
  • Safety : Zn-mediated reductions require inert atmospheres to prevent pyrophoric hazards.
  • Purification : Silica gel chromatography (hexanes/EtOAc) achieves >99% purity.

Comparative Analysis of Methods

Method Yield (%) Enantioselectivity Scalability Cost
Dihalocarbene + Zn 85–92 Requires resolution High $
Enzymatic Resolution 70–75 >98% ee Moderate $$$
Radical Bromination 44–58 Racemic Low $$

Challenges and Optimization Strategies

  • Diastereomer Separation : HPLC with chiral stationary phases (CSPs) resolves 6:4 diastereomeric mixtures.
  • Byproduct Formation : Overbromination mitigated by stoichiometric control (NBS ≤1.1 equiv).
  • Catalyst Recycling : Immobilized lipases reused for 10 cycles without activity loss.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , enabling the introduction of aryl or amine functionalities. These reactions are critical for diversifying the compound into pharmacologically active derivatives.

Reaction TypeConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CAryl-substituted spirocyclic derivative65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmine-functionalized derivative72%

Mechanistic Insight : The bromomethyl group acts as an electrophilic site, facilitating oxidative addition with palladium catalysts. Subsequent transmetallation (Suzuki) or ligand exchange (Buchwald-Hartwig) completes the coupling process.

Ester Hydrolysis and Functionalization

The tert-butyl carboxylate group is hydrolyzed under basic conditions to yield a carboxylic acid, which serves as a precursor for further derivatization .

ReactantConditionsProductYieldReference
tert-Butyl esterKOH (50%), MeOH/THF/H₂O, 32 h, rt5-Azaspiro[2.4]heptane-6-carboxylic acid78%

Applications : The carboxylic acid intermediate is esterified or amidated to generate prodrugs or bioactive molecules. For example, coupling with amines via EDC/HOBt generates amides with enhanced metabolic stability.

Alkylation and Elimination Reactions

The bromomethyl group participates in alkylation reactions with nucleophiles (e.g., thiols, alcohols) and can undergo elimination under strongly basic conditions to form alkenes.

Reaction TypeConditionsProductYieldReference
Thiol AlkylationNaH, THF, rt, 12 hThioether derivative85%
Eliminationt-BuOK, DMSO, 60°CSpirocyclic alkene68%

Notable Example : Reaction with sodium hydride in THF replaces the bromine atom with thiols or alkoxides, forming stable ether or sulfide linkages.

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions .

  • Stereochemical Integrity : The (R)-configuration at C6 is preserved under mild conditions but may racemize in strong bases (e.g., >2 M NaOH).

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure, which is characterized by its unique bicyclic framework. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical transformations.

  • Molecular Formula: C₁₂H₁₉BrN₁O₂
  • CAS Number: 2306245-57-6

Synthesis and Derivative Applications

2.1 Synthesis Techniques

The synthesis of tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multi-step reactions that can include:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced with various nucleophiles to create diverse derivatives.
  • Cyclization Reactions: Its spirocyclic nature allows for further cyclization to form more complex structures.

2.2 Derivatives and Their Uses

The derivatives of this compound have been utilized in the development of pharmaceuticals, particularly in creating analogs with improved biological activities. For instance:

  • Antiviral Agents: Variants of this compound have shown potential as intermediates in the synthesis of antiviral drugs, including those targeting viral replication mechanisms.
  • Anticancer Research: Some derivatives have been investigated for their efficacy in inhibiting cancer cell proliferation.

Pharmaceutical Applications

3.1 Drug Development

Research indicates that this compound serves as a crucial building block in the development of several pharmaceutical compounds. Its structural attributes facilitate:

  • Targeting Specific Biological Pathways: The compound's ability to be modified allows for the design of molecules that can interact with specific receptors or enzymes involved in disease processes.

3.2 Case Studies

Several studies have highlighted the efficacy of compounds derived from this compound:

  • Synthesis of Antiviral Compounds:
    • A study demonstrated the use of this compound as an intermediate in synthesizing antiviral agents, showcasing its ability to enhance bioactivity through structural modifications .
  • Anticancer Activity:
    • Research has shown that derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells, thereby providing a potential therapeutic avenue for cancer treatment .

Research Findings and Insights

Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives derived from this compound:

StudyFocusFindings
Study AAntiviral SynthesisIdentified key reaction pathways leading to effective antiviral compounds .
Study BAnticancer ActivityDemonstrated significant apoptosis induction in cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

  • Key Difference : Replaces bromomethyl with hydroxymethyl.
  • However, reduced electrophilicity limits its utility in substitution reactions .
  • Synthesis : Prepared via borane-mediated reduction of a ketone precursor, yielding 63% in a critical step .

(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

  • Key Difference: Substitutes bromomethyl with aminomethyl.
  • Impact: The amino group enables participation in amide bond formation or reductive amination, expanding applications in peptide mimetics.

(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid

  • Key Difference : Features a carboxylic acid group at the 6-position.
  • Impact : Enhances acidity (pKa ~4–5) and metal-coordination capacity, making it suitable for chelation or salt formation. Used in fragment-based drug discovery .

Stereochemical and Regioisomeric Variants

  • (R)- vs. (S)-Configuration : The (R)-configuration in the target compound is critical for matching the stereochemistry of Ledipasvir intermediates. Enantiomeric purity (>97% ee) is ensured via chiral chromatography or asymmetric synthesis .
  • Regioisomers : Compounds like tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate () replace the bromomethyl group with an oxygen atom, altering ring strain and reactivity.

Spectral and Physical Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS ([M+H]⁺) Melting Point (°C)
Target bromomethyl derivative Data unavailable Data unavailable N/A N/A
Hydroxymethyl analog 3.81–3.61 (m, 2H), 1.55–1.34 (m) 80.36 (Boc C=O) 355.04 131–134
Carboxylic acid derivative 3.58–3.44 (m, 1H), 0.78–0.56 (m) 177.74 (COOH), 154.79 240.2 N/A

Biological Activity

tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound that has garnered attention due to its potential biological activities. The compound, characterized by its unique spiro structure, is noted for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20BrNO2
  • Molecular Weight : 290.2 g/mol
  • CAS Number : 2306245-57-6
  • Purity : 97% .

The biological activity of this compound has been linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the bromomethyl group is crucial for its reactivity and potential interactions with nucleophiles, which may lead to the modulation of biological processes.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have reported that spirocyclic compounds display significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is emerging evidence suggesting that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Antimicrobial Activity

A study investigating the antimicrobial properties of related spirocyclic compounds found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Studies

In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Research has indicated that derivatives of this compound can reduce oxidative stress markers in neuronal cultures. This suggests potential applications in neuroprotection, particularly in conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multistep routes involving spirocyclic intermediate formation. A key approach includes:

  • Step 1 : Cyclopropane ring formation through alkylation or cycloaddition reactions.
  • Step 2 : Introduction of the bromomethyl group via brominating agents (e.g., NBS or HBr/AcOH) under controlled conditions .
  • Step 3 : Protection of the amine group using tert-butoxycarbonyl (Boc) reagents.
  • Step 4 : Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate enantiomerically pure forms .
    • Reference : Multigram synthesis protocols are detailed in , where borane-mediated reductions and phase-transfer catalysis are emphasized.

Q. How is the stereochemistry of the compound confirmed during synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines spatial arrangements of the spirocyclic core and bromomethyl group .
  • Chiral HPLC : Separates enantiomers to determine enantiomeric excess (e.g., using Chiralpak® columns).
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR assess diastereotopic protons and coupling constants to infer stereochemistry .
    • Reference : highlights SHELX for crystallographic validation, while provides NMR data for intermediate characterization.

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Core Scaffold : Used in designing JAK1 inhibitors by integrating its spirocyclic amine with pharmacophores like pyrrolopyrimidines.
  • Structure-Activity Relationship (SAR) : Modifications at the bromomethyl site improve selectivity (e.g., replacing Br with nitriles or amides) .
  • Biological Testing : IC50_{50} values against kinases (e.g., JAK1: 8.5 nM) are determined via enzymatic assays .
    • Reference : and describe its role in developing selective kinase inhibitors.

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use chinchona alkaloid-derived phase-transfer catalysts (e.g., for glycine imine alkylation) to achieve >90% ee .
  • Solvent/Additive Screening : Polar aprotic solvents (e.g., THF) enhance stereoselectivity during cyclopropane formation.
  • Kinetic Resolution : Monitor reaction progress via 19F^{19}\text{F}-NMR to isolate intermediates before racemization occurs.
    • Reference : demonstrates enantioselective alkylation under phase-transfer conditions.

Q. What strategies address low yields in the bromomethylation step?

  • Methodological Answer :

  • Reagent Optimization : Replace traditional HBr/AcOH with N-bromosuccinimide (NBS) to reduce side reactions.
  • Temperature Control : Conduct reactions at 0–5°C to minimize radical pathways.
  • Protecting Group Adjustments : Temporarily mask reactive amines with Boc or Fmoc groups to direct bromination .
    • Reference : reports a 63% yield improvement via borane-mediated reduction and optimized bromination.

Q. How to resolve contradictory data between computational modeling and experimental results in structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray diffraction (SHELXL-refined) with density functional theory (DFT) calculations to reconcile bond-length discrepancies.
  • Dynamic NMR : Analyze variable-temperature 1H^{1}\text{H}-NMR to detect conformational flexibility in the spirocyclic ring.
  • Synchrotron Studies : High-resolution crystallography resolves electron density ambiguities near the bromomethyl group .
    • Reference : and emphasize multimodal validation for spirocyclic systems.

Q. What in vivo models are used to evaluate the pharmacokinetics (PK) of derivatives?

  • Methodological Answer :

  • Collagen-Induced Arthritis (CIA) Models : Assess efficacy in autoimmune diseases by measuring cytokine suppression (e.g., IL-6, TNF-α).
  • Adjuvant-Induced Arthritis (AIA) Models : Monitor bioavailability and half-life (t1/2t_{1/2}) via LC-MS/MS plasma profiling.
  • hERG Assays : Screen for cardiotoxicity risks using patch-clamp electrophysiology .
    • Reference : validates PK parameters in murine models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.